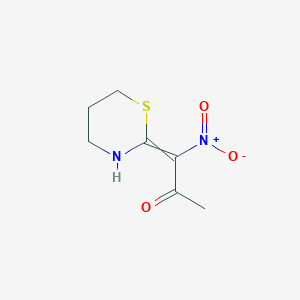
1-Nitro-1-(1,3-thiazinan-2-ylidene)propan-2-one
Cat. No. B8578058
Key on ui cas rn:
60516-79-2
M. Wt: 202.23 g/mol
InChI Key: JXJSIKDCNZYDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04015001
Procedure details


4.0 g of 2b was added in portions to 50 ml of acetic anhydride at 25°. The solution was heated at 95°-105° for 2 hours. Excess acetic anhydride was removed under reduced pressure to leave 5.0 g of a slightly gummy brown solid which was crystallized from ethyl acetate (after treatment with charcoal) to give 2 as a yellow-brown solid, m.p.: 110°-113°.
Name
2b
Quantity
4 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([CH:4]=[C:5]1[NH:10][CH2:9][CH2:8][CH2:7][S:6]1)([O-:3])=[O:2].[C:11](OC(=O)C)(=[O:13])[CH3:12]>>[N+:1]([C:4](=[C:5]1[NH:10][CH2:9][CH2:8][CH2:7][S:6]1)[C:11](=[O:13])[CH3:12])([O-:3])=[O:2]
|
Inputs


Step One
|
Name
|
2b
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=C1SCCCN1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was heated at 95°-105° for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Excess acetic anhydride was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave 5.0 g of a slightly gummy brown solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was crystallized from ethyl acetate (after treatment with charcoal)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C(C(C)=O)=C1SCCCN1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
